Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate
Overview
Description
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling reaction to form the indole core.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:
Ethyl 2-methyl-1H-indole-3-carboxylate: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
2-Methyl-3-methylsulfanyl-1H-indole-5-carboxylic acid: Lacks the ester group, which may influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-13(15)9-5-6-11-10(7-9)12(17-3)8(2)14-11/h5-7,14H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYHNABDBVKAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605166 | |
Record name | Ethyl 2-methyl-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40015-20-1 | |
Record name | Ethyl 2-methyl-3-(methylsulfanyl)-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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